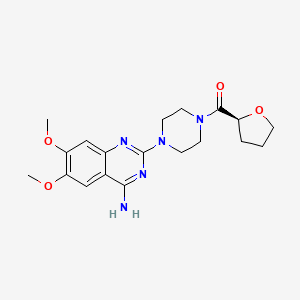

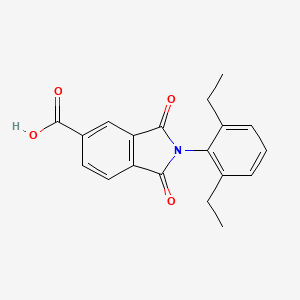

2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and any challenges encountered during the synthesis process .Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This involves studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties

Heat-Resistant Polymers : Maiti and Ray (1983) explored the synthesis of unsaturated polyamide-imides using diacid chlorides derived from compounds including 1,3-dioxoisoindoline-5-carboxylic acid variants. These polymers exhibited high thermal stability and solubility in polar solvents, and underwent crosslinking reactions when heated, resulting in increased thermal stability (Maiti & Ray, 1983).

Poly(ester-imide) Synthesis : Kamel, Mutar, and Khlewee (2019) synthesized new poly(ester-imide)s using dicarboxylic acids derived from 1,3-dioxoisoindoline-5-carboxylic acid. These polymers exhibited excellent solubility in polar aprotic solutions and remarkable thermal stability, with weight loss temperatures around 700-800°C (Kamel, Mutar, & Khlewee, 2019).

Poly(amide-imide) Properties : Liu et al. (2017) and Yang & Lin (1995) investigated the synthesis and properties of novel poly(amide-imide)s using monomers containing 1,3-dioxoisoindoline-5-carboxylic acid derivatives. These studies revealed polymers with high glass transition temperatures, excellent thermal stability, and good optical properties, making them suitable for high-performance applications (Liu et al., 2017; Yang & Lin, 1995).

Chemical Synthesis and Characterization

Acetylcholinesterase Inhibitor : Andrade-Jorge et al. (2018) synthesized and evaluated a compound containing 1,3-dioxoisoindoline-1,3-dione as a potential inhibitor of acetylcholinesterase, a key enzyme in Alzheimer’s disease. Their study highlighted the role of dioxoisoindolines in drug-like molecules with biological activity (Andrade-Jorge et al., 2018).

Organic Synthesis and Antimicrobial Activity : Bedair et al. (2006) conducted a study on the synthesis of 4-aminophenylacetic acid derivatives using (dioxoisoindolin-2-yl)phenylacetic acid. The synthesized compounds were characterized and tested for antimicrobial activities, showing promising results (Bedair et al., 2006).

Optical and Electronic Applications : Marder et al. (1994) investigated conjugated organic compounds with 1,3-dioxoisoindoline derivatives, demonstrating large first molecular hyperpolarizabilities, a key property for electrooptic modulators in telecommunications (Marder et al., 1994).

Other Applications

Gas Adsorption : Wang et al. (2020) synthesized a novel porous Ba-MOF using a compound containing 1,3-dioxoisoindoline-5,6-dicarboxylic acid, which demonstrated high selectivity for CO2 adsorption, making it a potential candidate for CO2 capture from flue gas and natural gas (Wang et al., 2020).

Catalysis : Nammalwar et al. (2015) described an efficient synthesis of 3-oxoisoindolines using 2-carboxybenzaldehyde and TMSCN, with OSU-6 as the catalyst. This method allowed for the generation of substituted (±)-3-oxoisoindoline-1-carbonitriles and primary amides, demonstrating the catalyst's versatility (Nammalwar et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,6-diethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-11-6-5-7-12(4-2)16(11)20-17(21)14-9-8-13(19(23)24)10-15(14)18(20)22/h5-10H,3-4H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYJWAXDSFDPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961843 | |

| Record name | 2-(2,6-Diethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

CAS RN |

4162-67-8 | |

| Record name | 2-(2,6-Diethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.